N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE
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Overview
Description
N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a cyclododecylidenehydrazino group, an oxoethyl group, an ethoxy group, and a methylphenyl group, all attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the cyclododecylidenehydrazino precursor. This precursor is then reacted with an oxoethylating agent under controlled conditions to form the intermediate product. The intermediate is further reacted with 4-ethoxy-N-(4-methylphenyl)benzenesulfonamide to yield the final compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide
- 4-[5-(2,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Uniqueness
N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C29H41N3O4S |
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Molecular Weight |
527.7g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C29H41N3O4S/c1-3-36-27-19-21-28(22-20-27)37(34,35)32(26-17-15-24(2)16-18-26)23-29(33)31-30-25-13-11-9-7-5-4-6-8-10-12-14-25/h15-22H,3-14,23H2,1-2H3,(H,31,33) |
InChI Key |
KLBVNFGTXUOIMC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCCCCCCCCCC2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCCCCCCCCCC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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